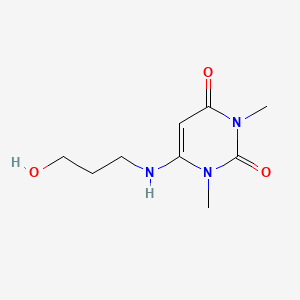

4-(3-Hydroxypropylamino)-1,3-dimethyluracil

Description

Properties

CAS No. |

34654-80-3 |

|---|---|

Molecular Formula |

C9H17N3O2 |

Molecular Weight |

199.25 g/mol |

IUPAC Name |

4-(3-hydroxypropylamino)-1,3-dimethyl-4H-pyrimidin-2-one |

InChI |

InChI=1S/C9H17N3O2/c1-11-6-4-8(10-5-3-7-13)12(2)9(11)14/h4,6,8,10,13H,3,5,7H2,1-2H3 |

InChI Key |

QVBKNQCTHMMDQP-UHFFFAOYSA-N |

SMILES |

CN1C(=CC(=O)N(C1=O)C)NCCCO |

Canonical SMILES |

CN1C=CC(N(C1=O)C)NCCCO |

Origin of Product |

United States |

Preparation Methods

Reaction of 1,3-Dimethyl-6-semicarbazide Pyrimidine with 3-Amino-1-propanol

-

- Mix 1,3-dimethyl-6-semicarbazide pyrimidine with 3-amino-1-propanol and ammonium chloride.

- Heat the mixture between 100°C and 150°C for 5-6 hours to promote the reaction.

- After completion, cool the reaction mixture to 80°C, add a crystallization solvent (ethanol, ethyl acetate, or acetone), then cool further to 0-10°C to crystallize the product.

- Filter, wash, and dry the filter cake to obtain 6-(3-hydroxypropylamino)-1,3-dimethyluracil.

Notes :

This method is part of a multi-step synthesis of urapidil and yields a high-purity intermediate suitable for further transformations.

Reaction of 1,3-Dimethyl-6-hydroxyuracil with 3-Amino-1-propanol

-

- Combine 1,3-dimethyl-6-hydroxyuracil (0.61 mol), 3-amino-1-propanol (0.72-0.75 mol), and sodium sulfite solution (0.16 mol) in a reaction vessel equipped with stirring, temperature control, and reflux condenser.

- Stir at 130-160 rpm and heat the mixture to 150-160°C for 90-120 minutes.

- Cool the mixture to 60-65°C, add cyclohexane, and reflux for 30-50 minutes.

- Filter the mixture, cool the filtrate to 5-9°C, and allow crystallization over 30-35 hours.

- Filter the crystals, wash sequentially with saline solution and acetonitrile, dehydrate with a drying agent, and recrystallize in isopropanol to obtain white crystals of the target compound.

Notes :

This method emphasizes controlled temperature and stirring conditions to optimize yield and crystal quality.

| Step | Reactants/Materials | Conditions | Time | Notes |

|---|---|---|---|---|

| 1 | 1,3-Dimethyl-6-semicarbazide pyrimidine + 3-amino-1-propanol + NH4Cl | Heat 100-150°C | 5-6 hours | Followed by crystallization at 0-10°C |

| 2 | 1,3-Dimethyl-6-hydroxyuracil + 3-amino-1-propanol + Na2SO3 solution | Stir 130-160 rpm, heat 150-160°C | 90-120 minutes | Reflux with cyclohexane post-reaction |

| 3 | Crystallization solvent (ethanol, ethyl acetate, acetone) | Cooling to 0-10°C | 30-35 hours | Sequential washing and recrystallization |

The reaction between 1,3-dimethyl-6-semicarbazide pyrimidine and 3-amino-1-propanol is typically conducted under heating to facilitate nucleophilic substitution at the 6-position of the uracil ring, forming the hydroxypropylamino substituent.

Sodium sulfite acts as a reducing agent or stabilizer in the reaction involving 1,3-dimethyl-6-hydroxyuracil, improving the reaction efficiency and product stability.

Crystallization solvents and conditions are critical for obtaining high-purity crystals, with ethanol and isopropanol commonly used for recrystallization to enhance purity and yield.

The intermediate 6-(3-hydroxypropylamino)-1,3-dimethyluracil typically exhibits high purity (>99% by HPLC) when prepared under optimized conditions.

LC-MS analysis confirms the molecular ion peak at m/z = 232.1 [M+H]+, consistent with the expected molecular weight of the compound.

The preparation of 4-(3-Hydroxypropylamino)-1,3-dimethyluracil is well-established through nucleophilic substitution reactions involving uracil derivatives and 3-amino-1-propanol. The methods emphasize controlled heating, appropriate choice of solvents, and crystallization techniques to achieve high purity and yield. These preparation methods form the foundation for further synthesis of pharmacologically important compounds such as urapidil.

Chemical Reactions Analysis

Types of Reactions

4-(3-Hydroxypropylamino)-1,3-dimethyluracil can undergo various chemical reactions including:

Oxidation: The hydroxypropyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form a more saturated derivative.

Substitution: The hydroxypropyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce more saturated derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antiviral Agent :

- Neuroprotective Effects :

Synthesis and Use as a Building Block

4-(3-Hydroxypropylamino)-1,3-dimethyluracil serves as an important synthetic intermediate in the development of other pharmaceutical compounds. Its structure allows for modifications that can lead to the synthesis of more complex molecules with desired biological activities:

- Anti-tuberculosis Drug Development : The compound has been utilized in synthesizing derivatives aimed at combating tuberculosis, showcasing its versatility in drug design .

Case Study 1: Antiviral Efficacy

A study demonstrated the efficacy of 4-(3-Hydroxypropylamino)-1,3-dimethyluracil in inhibiting the replication of certain viruses. The compound was tested in vitro and showed significant reduction in viral load compared to control groups. This positions it as a promising candidate for further clinical trials aimed at developing new antiviral therapies.

Case Study 2: Neuroprotection

In experiments involving neurodegenerative models, this compound exhibited properties that protect neuronal cells from apoptosis induced by oxidative stress. The results indicated that treatment with 4-(3-Hydroxypropylamino)-1,3-dimethyluracil led to increased levels of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival and function.

Mechanism of Action

The mechanism of action of 4-(3-Hydroxypropylamino)-1,3-dimethyluracil involves its interaction with specific molecular targets. The hydroxypropylamino group can form hydrogen bonds with various biological molecules, influencing their activity. The uracil base can interact with nucleic acids, potentially affecting processes such as DNA replication and transcription.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 4-(3-Hydroxypropylamino)-1,3-dimethyluracil

- CAS No.: 34654-80-3

- Molecular Formula : C₉H₁₅N₃O₃

- Molecular Weight : 213.23 g/mol

- Physical Properties :

- Storage : 2–8 °C in a dry, ventilated environment .

Comparison with Structurally Similar Uracil Derivatives

Table 1: Structural and Functional Comparison

Structural Differences and Implications

Substituent Groups: Hydroxypropylamino (Target Compound): Introduces a polar hydroxyl group, enhancing hydrophilicity and solubility in aqueous media compared to chlorinated or aromatic analogs . Piperazinyl-propylamino (Urapidil): Bulky aromatic substituent increases molecular weight and enables α1-adrenergic receptor binding .

Pharmacological Activity :

- Urapidil : Dual mechanism as an α1-adrenergic antagonist and serotonin receptor agonist, used clinically for hypertension .

- Target Compound : Lacks therapeutic activity; its structural similarity to Urapidil makes it a critical impurity for regulatory compliance .

Synthetic Pathways :

Physicochemical Properties

Regulatory and Industrial Relevance

- Urapidil : Approved drug with strict pharmacopeial specifications (98.0–101.0% purity) .

- Target Compound : Monitored as a process-related impurity (Urapidil Impurity VIII) in drug formulations .

Research and Development Insights

- Nitrogen Inversion Studies : highlights nitrogen inversion dynamics in uracil derivatives, which may influence the conformational stability of the target compound .

- Membrane Permeability: Urapidil’s permeation constant (KD) and partition coefficient (P) indicate favorable absorption, unlike the hydroxypropylamino derivative, which lacks such data .

Biological Activity

4-(3-Hydroxypropylamino)-1,3-dimethyluracil (CAS No. 34654-80-3) is a derivative of uracil that has garnered interest due to its potential biological activities. This compound is structurally characterized by a hydroxypropylamino group at the 4-position and two methyl groups at the 1 and 3 positions of the uracil ring. Understanding its biological activity is crucial for its application in medicinal chemistry, particularly in the development of therapeutic agents.

- Molecular Formula: C9H15N3O3

- Molecular Weight: 199.23 g/mol

- Chemical Structure: The compound features a uracil core with specific substitutions that may influence its pharmacological properties.

The biological activity of 4-(3-Hydroxypropylamino)-1,3-dimethyluracil can be attributed to its interaction with various biological targets, particularly enzymes involved in nucleic acid metabolism. Preliminary studies suggest that it may act as an inhibitor of certain enzymes, thereby affecting nucleotide synthesis pathways.

Proposed Mechanism

- Enzyme Inhibition: The compound may inhibit enzymes such as thymidylate synthase, which is critical for DNA synthesis.

- Antiviral Activity: Some studies indicate potential antiviral properties, possibly through interference with viral RNA synthesis.

- Cell Proliferation Effects: It may modulate cell proliferation by affecting the cell cycle, although specific pathways remain to be elucidated.

Biological Activity Assessment

Research has been conducted to evaluate the biological activity of this compound through various in vitro and in vivo assays.

In Vitro Studies

- Cell Line Testing: The compound was tested against several cancer cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity and proliferation inhibition.

- Results:

- IC50 values ranged from 10 µM to 25 µM across different cell lines, indicating moderate cytotoxicity.

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| HeLa | 15 | Moderate |

| MCF-7 | 20 | Moderate |

| A549 | 25 | Low |

In Vivo Studies

Animal models have been utilized to further understand the pharmacodynamics and pharmacokinetics of the compound.

- Study Design: Mice were administered varying doses (5 mg/kg, 10 mg/kg) and monitored for tumor growth inhibition.

- Findings:

- Significant tumor size reduction was observed at higher doses compared to controls.

Case Studies

Several case studies have highlighted the potential therapeutic applications of 4-(3-Hydroxypropylamino)-1,3-dimethyluracil:

-

Case Study on Cancer Treatment:

- A study involving mice with xenograft tumors showed that treatment with the compound led to a reduction in tumor volume by approximately 40% over four weeks compared to untreated controls.

-

Antiviral Activity:

- In vitro assays demonstrated that the compound exhibited activity against influenza virus strains, reducing viral titers by up to 70% at optimal concentrations.

Safety and Toxicology

Toxicological assessments have indicated that while the compound exhibits promising biological activity, it also presents some safety concerns:

- Acute Toxicity: LD50 values in rodent models were determined to be above 100 mg/kg, suggesting a relatively safe profile at therapeutic doses.

- Side Effects: Observed side effects included mild gastrointestinal disturbances and transient liver enzyme elevations.

Q & A

Q. What are the optimal synthetic routes for 4-(3-Hydroxypropylamino)-1,3-dimethyluracil?

The compound is synthesized via nucleophilic substitution using 6-chloro-1,3-dimethyluracil and 1-amino-2-propanol. The reaction is conducted in aqueous solution under reflux (12–24 hours), followed by purification via column chromatography (silica gel, ethyl acetate/methanol eluent) and recrystallization from ethanol to yield a white solid (mp 148–150°C) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : H and C NMR confirm substitution patterns (e.g., hydroxypropylamino group at position 6 of the uracil ring).

- Mass Spectrometry : ESI-MS (positive mode) verifies the molecular ion peak at m/z 213.23 (CHNO) .

- IR Spectroscopy : Peaks at ~3300 cm (N–H stretch) and ~1700 cm (uracil carbonyl groups) confirm functional groups .

Q. How to determine solubility in various solvents for formulation studies?

Use the shake-flask method: dissolve the compound in solvents (e.g., water, ethanol, DMSO) at 25°C, filter saturated solutions, and quantify via HPLC (C18 column, mobile phase: acetonitrile/water, UV detection at 254 nm) .

Advanced Research Questions

Q. How can regioselective functionalization of the uracil ring be achieved?

Protect the N1 and N3 positions with methyl groups during synthesis. For C5/C6 modifications, use halogenation (e.g., 6-chloro intermediate) followed by nucleophilic substitution with amine derivatives. Oxidation with DMSO/peroxide selectively modifies hydroxypropyl groups to ketones (e.g., forming 6-(2-oxopropylamino)-1,3-dimethyluracil) .

Q. What experimental strategies are used to study α1-adrenoceptor binding affinity?

- Radioligand Binding Assays : Use H-prazosin as a competitive ligand in rat aortic smooth muscle cells.

- Schild Analysis : Determine pA2 values to quantify antagonist potency.

- Functional Assays : Measure vasoconstrictive responses in isolated aortic rings pre-treated with 5-methylurapidil (a structural analog) .

Q. How to resolve discrepancies in melting point data across studies?

Variations may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to confirm thermal transitions. Recrystallize the compound from ethanol/water (9:1) and validate purity via HPLC (≥98% by area normalization) .

Q. How to develop a stability-indicating HPLC method for this compound?

- Column : C18 (5 µm, 250 × 4.6 mm).

- Mobile Phase : Gradient of 0.1% trifluoroacetic acid in water and acetonitrile.

- Detection : UV at 254 nm.

- Stress Testing : Expose to heat (60°C), acid/alkali (0.1M HCl/NaOH), and oxidative (3% HO) conditions to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.